molecular formula C9H14N2 B6231798 tetramethylpyridin-3-amine CAS No. 2385783-62-8

tetramethylpyridin-3-amine

Cat. No.: B6231798
CAS No.: 2385783-62-8
M. Wt: 150.2
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Description

Tetramethylpyridin-3-amine is a high-purity chemical compound offered for research and development purposes. This substituted pyridine derivative is characterized by its amine functional group at the 3-position and four methyl groups on the pyridine ring, a structure that suggests potential utility in various scientific fields. Researchers may find application for this compound as a key building block (synthon) in organic synthesis and medicinal chemistry. The molecular framework of substituted pyridines is commonly explored in the development of pharmaceutical compounds and agrochemicals. Furthermore, the structural features of this compound may lend itself to coordination chemistry, where it could act as a ligand to form complexes with various metal ions. Related hindered amine compounds, such as 2,2,6,6-Tetramethylpiperidine (TMP), are well-known in the field as non-nucleophilic bases and precursors to light stabilizers . The specific steric and electronic properties imparted by the tetramethyl groups make this class of compounds valuable for developing new catalytic systems and functional materials. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle all chemicals using appropriate personal protective equipment in a controlled laboratory environment.

Properties

CAS No.

2385783-62-8

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Tetramethylpyridin 3 Amine and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a few steps, often by forming the aminopyridine core or by introducing the amino group onto a pre-existing tetramethylpyridine scaffold.

Reductive Amination Strategies from Carbonyl Precursors

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds (aldehydes or ketones). wikipedia.orggoogle.com This process involves the initial reaction of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgresearchgate.netnih.gov For the synthesis of tetramethylpyridin-3-amine analogs, a hypothetical carbonyl precursor would be a tetramethyl-substituted pyridine (B92270) with a carbonyl group at the 3-position (e.g., 2,4,5,6-tetramethylnicotinaldehyde).

The reaction can be performed directly, where the carbonyl compound, amine, and reducing agent are combined in a single pot. wikipedia.org Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective method. wikipedia.org

A general scheme for reductive amination is presented below:

Carbonyl PrecursorAmine SourceReducing AgentProduct
Aldehyde/KetoneAmmonia (B1221849)/Primary/Secondary AmineNaBH₃CN, NaBH(OAc)₃, H₂/CatalystPrimary/Secondary/Tertiary Amine

Table 1: General Scheme of Reductive Amination

For instance, the reductive amination of ketones with nitro compounds has been achieved using an iridium catalyst, where the nitro group is first reduced in situ to an amine, which then reacts with the ketone. nih.gov This approach could be adapted for the synthesis of N-substituted this compound analogs from a suitable tetramethyl-3-acetylpyridine and a nitro compound.

Alkylation Reactions of Pyridin-3-amine Precursors

Alkylation of a suitable aminopyridine precursor is another direct route to N-substituted tetramethylpyridin-3-amines. This nucleophilic substitution reaction involves the reaction of an amine with an alkyl halide. atamanchemicals.com However, a significant challenge in the alkylation of primary or secondary amines is the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. tcichemicals.com

To achieve selective monoalkylation, specific strategies can be employed. For example, using a large excess of the starting amine can favor the formation of the mono-alkylated product. Alternatively, employing bulky alkylating agents or specific catalysts can enhance selectivity.

A plausible precursor for synthesizing an N-alkylated this compound would be an aminotetramethylpyridine, such as 2,4,5,6-tetramethylpyridin-3-amine. The synthesis of such a precursor could potentially be achieved through the methods described in the following sections. Once obtained, it could be alkylated as shown in the general reaction below:

Amine PrecursorAlkylating AgentBase (optional)Product
R-NH₂R'-X (X=Cl, Br, I)e.g., K₂CO₃, Et₃NR-NH-R' + R-N(R')₂
R₂NHR'-X (X=Cl, Br, I)e.g., K₂CO₃, Et₃NR₂N-R'

Table 2: General Scheme of Amine Alkylation

Cyclization and Annulation Pathways

The construction of the tetramethyl-substituted pyridine ring itself with the amino group already in place or in the form of a precursor is a powerful strategy. Various cyclization reactions are known for the synthesis of pyridines. A relevant example is the gas-phase reaction of methyl ethyl ketone, formaldehyde, and ammonia over a zeolite catalyst to produce a mixture of collidines and 2,3,5,6-tetramethylpyridine (B3051974). google.com

While this specific example does not directly yield an aminopyridine, it highlights a potential route where a nitrogen-containing precursor could be incorporated in the cyclization to form the aminopyridine ring directly. For example, multicomponent reactions involving β-enaminonitriles or related synthons are common in pyridine synthesis.

Another approach involves the annulation of a pre-existing ring. For example, chemo-enzymatic methods have been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines, which involve a biocatalytic cascade followed by a Buchwald–Hartwig cyclization. rsc.org Similar strategies involving intramolecular cyclization of appropriately functionalized acyclic precursors could be envisioned for the synthesis of tetramethyl-substituted dihydropyridines, which can then be oxidized to the corresponding pyridinamine.

Indirect Synthetic Routes and Functional Group Transformations

Indirect routes involve the synthesis of a tetramethylpyridine derivative that can be subsequently converted into the desired 3-amine through functional group interconversions.

Transformations from Precursor Heterocycles

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. Therefore, a key intermediate for the synthesis of an analog like 2,4,5,6-tetramethylpyridin-3-amine would be the corresponding 2,4,5,6-tetramethyl-3-nitropyridine. The synthesis of 2,3,5,6-tetramethylpyridine has been reported. google.com This compound could potentially undergo nitration, followed by reduction of the nitro group to an amine.

The reduction of a nitropyridine to an aminopyridine can be achieved using various reducing agents. ambeed.com Catalytic hydrogenation with catalysts like palladium, platinum, or nickel is a common method. Other reducing systems include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. ambeed.com

PrecursorReactionReagentsProduct
2,3,5,6-TetramethylpyridineNitrationHNO₃/H₂SO₄2,3,5,6-Tetramethyl-X-nitropyridine
2,3,5,6-Tetramethyl-X-nitropyridineReductionH₂, Pd/C or Fe, CH₃COOH2,3,5,6-Tetramethylpyridin-X-amine

Table 3: Hypothetical Synthesis via Nitration and Reduction

Another relevant transformation is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This has been used in the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives. researchgate.net In this synthesis, a key intermediate, 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine, undergoes amination to introduce various amino groups at the C(6)-position. researchgate.net A similar strategy could be employed if a suitable halo-tetramethylpyridine precursor were available.

Derivatization from Other Amine Classes

The synthesis of a specific amine can sometimes be achieved by derivatizing a more readily available amine. For instance, a primary aminotetramethylpyridine could be synthesized and then undergo further reactions to yield secondary or tertiary amines, as discussed in the alkylation section (2.1.2).

Furthermore, other nitrogen-containing functional groups can be converted to amines. For example, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). Thus, a tetramethylnicotinamide could serve as a precursor to a (aminomethyl)tetramethylpyridine.

Green Chemistry Principles in Synthetic Design for this compound and its Analogs

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a critical aspect of modern medicinal and process chemistry. The focus lies on developing synthetic routes that are not only efficient in producing the target molecule but also minimize environmental impact. This involves a holistic approach considering factors such as atom economy, the nature of reagents and catalysts, solvent choice, and energy consumption.

Atom Economy Maximization in this compound Synthesis

Atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the context of synthesizing a polysubstituted pyridine like this compound, maximizing atom economy is crucial for reducing waste.

The Hantzsch pyridine synthesis , a well-established method for preparing pyridine derivatives, can also be adapted to improve atom economy. mdpi.comresearchgate.net While the classical Hantzsch synthesis produces dihydropyridines that require a subsequent oxidation step (which lowers atom economy), modifications that lead directly to the aromatic pyridine are preferred. organic-chemistry.org A modified Hantzsch-type reaction for this compound could potentially involve the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an ammonia source, where the starting materials are carefully chosen to yield the desired substitution pattern. The direct formation of the pyridine ring avoids the need for an oxidizing agent, thereby increasing the atom economy.

Another approach to enhance atom economy is through cascade reactions . organic-chemistry.org These reactions involve a series of intramolecular transformations that are triggered by a single event, leading to the rapid construction of a complex molecule from a simpler precursor. A potential cascade reaction for a precursor to this compound could be designed to minimize the number of synthetic operations and the generation of byproducts.

Catalytic Approaches and Reagent Efficiency

The use of catalysts is a cornerstone of green chemistry, as they can significantly enhance reaction rates and selectivity, often under milder conditions and with lower energy input compared to stoichiometric reactions. For the synthesis of this compound and its analogs, a variety of catalytic systems can be envisioned.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. For pyridine synthesis, materials like magnesium oxide nanoparticles (MgO NPs) have been used as reusable catalysts in microwave-assisted one-pot multicomponent reactions. rsc.org The application of such a catalyst in a hypothetical synthesis of this compound would offer a greener alternative to traditional homogeneous catalysts that are often difficult to recover.

Organocatalysts , which are small organic molecules, present another green alternative to metal-based catalysts. L-proline, for example, has been employed as an eco-friendly organocatalyst in the synthesis of polysubstituted pyridine derivatives under ultrasonic irradiation. nih.gov These catalysts are often non-toxic, readily available, and can operate under mild conditions.

The development of metal-free synthetic strategies is also a key area of green chemistry research. organic-chemistry.orgorganic-chemistry.org For instance, visible-light-induced photoredox catalysis has emerged as a powerful tool for constructing and functionalizing pyridines without the need for metal catalysts. organic-chemistry.org Such a method could potentially be adapted for the synthesis of this compound, offering a sustainable and environmentally friendly approach.

The choice of aminating agent is also critical for reagent efficiency. The Chichibabin reaction , which traditionally uses sodium amide to introduce an amino group onto the pyridine ring, is effective but uses a harsh reagent. wikipedia.org Greener modifications of the Chichibabin reaction are being explored, such as using a NaH-iodide composite, which allows for the amination of pyridines under milder conditions. researchgate.netntu.edu.sg

Below is a table summarizing various catalytic approaches that could be applied to the synthesis of pyridine derivatives, including this compound.

Catalyst TypeExample CatalystReaction TypeAdvantages
Heterogeneous MgO NanoparticlesMulticomponent ReactionReusable, easy separation, mild conditions. rsc.org
Organocatalyst L-prolineMichael Addition/CyclizationEco-friendly, cost-effective, mild conditions. nih.gov
Photoredox BenzophenoneAza-6π ElectrocyclizationMetal-free, uses visible light, sustainable. organic-chemistry.org
Homogeneous Fe(OAc)₂Hantzsch-type SynthesisPromotes condensation of multiple components. researchgate.net

Solvent Selection and Energy Efficiency Considerations

For the synthesis of this compound, the ideal scenario would be to conduct the reaction under solvent-free conditions . conicet.gov.ar This eliminates the environmental and health hazards associated with volatile organic solvents (VOCs) and simplifies product purification. When a solvent is necessary, greener alternatives to traditional chlorinated or aromatic hydrocarbons are preferred. Water and ethanol are excellent green solvents due to their low toxicity, availability, and minimal environmental impact. ijcrcps.comresearchgate.net For instance, multicomponent reactions for the synthesis of 2-aminopyridines have been successfully carried out in aqueous media. rsc.org

Energy efficiency can be significantly improved by employing alternative energy sources to conventional heating. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyridine derivatives, often leading to cleaner reactions with fewer byproducts. rsc.org This is due to the efficient and direct heating of the reaction mixture. Ultrasonic irradiation is another energy-efficient technique that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov

The table below provides a comparison of different solvents and energy sources in the context of green pyridine synthesis.

ParameterConventional ApproachGreen Chemistry Approach
Solvent Toluene, Dichloromethane, DMF organic-chemistry.orgorganic-chemistry.orgWater, Ethanol, Solvent-free conicet.gov.arijcrcps.comresearchgate.net
Energy Source Conventional Reflux/HeatingMicrowave Irradiation, Ultrasonic Irradiation rsc.orgnih.gov
Reaction Time Hours to DaysMinutes to Hours
Yield Often moderateOften high

By integrating these green chemistry principles—maximizing atom economy through multicomponent reactions, utilizing efficient and recyclable catalysts, and employing green solvents and energy-efficient methods—a more sustainable and environmentally responsible synthetic route to this compound can be designed.

Reaction Mechanisms and Chemical Reactivity of Tetramethylpyridin 3 Amine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Pyridine and its derivatives can undergo electrophilic aromatic substitution (EAS), although they are significantly less reactive than benzene. youtube.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. youtube.com Consequently, vigorous reaction conditions, such as high temperatures, are often required, and the yields can be low. youtube.com

In electrophilic aromatic substitution of pyridine, the incoming electrophile is directed primarily to the 3-position. youtube.com This regioselectivity can be explained by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. Attack at the 3-position results in three relatively stable resonance contributors, whereas attack at the 2- or 4-positions leads to resonance structures where the electron-deficient nitrogen bears a positive charge, which is highly unfavorable. youtube.com

The substituents already present on the pyridine ring significantly influence the regioselectivity of further substitutions. saskoer.ca Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and increasing the reaction rate. saskoer.ca EDGs typically direct incoming electrophiles to the ortho and para positions relative to themselves. saskoer.calibretexts.org Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position. saskoer.camasterorganicchemistry.com The amino group (-NH2) and its alkylated derivatives are strong activating, ortho-, para-directing groups due to the resonance donation of the nitrogen's lone pair into the ring. lkouniv.ac.inlibretexts.org The methyl groups on the pyridine ring of tetramethylpyridin-3-amine are also activating, ortho-, para-directing groups through an inductive effect. libretexts.org The combination of the amino group and the methyl groups would be expected to strongly activate the ring towards electrophilic substitution, with the directing effects of all substituents needing to be considered to predict the final regiochemical outcome.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Effect on Reactivity Directing Effect Example
Activating Increases Rate Ortho, Para -NH2, -NR2, -OH, -OR, -Alkyl
Deactivating Decreases Rate Meta -NO2, -CN, -SO3H, -C(O)R
Deactivating Decreases Rate Ortho, Para -F, -Cl, -Br, -I

To control the reactivity of the highly activating amino group and to direct electrophilic substitution to a specific position, protecting group strategies are often employed. uchicago.eduorganic-chemistry.org The amino group can be temporarily converted into a less activating group, such as an amide, by reaction with an acyl chloride or anhydride. weebly.com This acylation reduces the nucleophilicity and the activating effect of the nitrogen, preventing unwanted side reactions and allowing for more controlled substitution on the aromatic ring. organic-chemistry.org After the desired electrophilic substitution has been carried out, the protecting group can be removed under specific conditions to regenerate the original amino group. uchicago.eduweebly.com Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under basic conditions and removed under acidic or hydrogenolysis conditions, respectively. highfine.com

Advanced Transformation Pathways and Derivatization

The amine functionality in this compound allows for a variety of advanced transformations and derivatizations. Derivatization is a technique used to convert a chemical compound into a product with a similar chemical structure, known as a derivative. researchgate.net This is often done to enhance detectability in analytical methods or to alter the compound's properties for specific applications. researchgate.netsigmaaldrich.com For instance, amines can be derivatized with reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) for analysis by high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov These derivatization reactions typically occur under mild conditions. sigmaaldrich.com

Furthermore, the amine can participate in multicomponent reactions, such as the Mannich reaction, which involves the aminoalkylation of a carbon atom adjacent to a carbonyl group. byjus.com The reaction of an amine, an aldehyde (like formaldehyde), and a ketone or other compound with an acidic proton leads to the formation of a β-amino-carbonyl compound, also known as a Mannich base. byjus.com

Coordination Chemistry of Tetramethylpyridin 3 Amine

Catalytic Applications of Metal-Tetramethylpyridin-3-amine Complexes

Homogeneous Catalysis in Organic Transformations

In the realm of homogeneous catalysis, pyridin-3-amine derivatives can act as ligands for transition metal catalysts. The nitrogen atom of the pyridine (B92270) ring and the amino group can coordinate with a metal center, influencing its electronic properties and reactivity. For a hypothetical tetramethylpyridin-3-amine ligand, the four methyl groups would introduce significant steric bulk and electron-donating effects.

The electron-donating nature of the methyl groups would increase the electron density on the pyridine ring and the amine nitrogen. This enhanced electron density on the metal center, upon coordination, could improve its catalytic activity in reactions such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), hydrogenations, and hydroformylations. The steric hindrance from the methyl groups could also play a crucial role in influencing the selectivity of catalytic reactions, potentially favoring the formation of specific isomers.

Table 1: Potential Homogeneous Catalytic Applications for this compound Metal Complexes

Catalytic ReactionPotential Metal CenterRole of this compound LigandExpected Outcome
Suzuki CouplingPalladium (Pd)Stabilize the active Pd(0) species and facilitate oxidative addition.Efficient C-C bond formation.
HydrogenationRhodium (Rh), Ruthenium (Ru)Modulate the electronic and steric environment of the metal center.Selective reduction of unsaturated bonds.
HydroformylationCobalt (Co), Rhodium (Rh)Influence the regioselectivity of the aldehyde product.High yields of linear or branched aldehydes.

Heterogeneous Catalysis

For heterogeneous catalysis, this compound could be immobilized on a solid support, such as silica, alumina, or a polymer resin. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy separation and reusability of the catalyst).

Mechanistic Insights into Catalytic Cycles

The catalytic cycle for a transition metal complex with a this compound ligand would generally follow the established mechanisms for the specific organic transformation. For instance, in a Suzuki coupling reaction catalyzed by a palladium complex, the key steps would involve:

Oxidative Addition: The active Pd(0) species reacts with an organic halide. The electron-rich nature of the this compound ligand would facilitate this step.

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The steric bulk of the this compound ligand could influence the rate of these elementary steps and potentially prevent catalyst deactivation pathways, such as the formation of palladium black.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available to construct a detailed article on the supramolecular chemistry of "this compound" that adheres to the provided outline. Research focusing on the specific non-covalent interactions, self-assembly architectures, and functional supramolecular materials of this particular compound has not been identified.

While general principles of supramolecular chemistry involving aminopyridine scaffolds are established, applying these concepts directly to this compound without specific experimental or computational studies would be speculative. The scientific literature provides extensive information on related topics, such as:

Non-Covalent Interactions: The fundamental forces governing supramolecular assembly, including hydrogen bonding, π-stacking, van der Waals forces, and dipole-dipole interactions, are well-documented for a wide range of molecules. For amines, the nitrogen lone pair and any N-H protons are key sites for hydrogen bonding. The pyridine ring is known to participate in π-stacking interactions, often in staggered or T-shaped geometries.

Supramolecular Chemistry of Related Heterocycles: Studies on similar molecules, such as 1H-pyrazolo[3,4-b]pyridin-3-amine, have shown their utility in forming coordination polymers. In these systems, the amine and pyridine nitrogen atoms act as coordination sites for metal ions, and the structures are further stabilized by hydrogen bonding and π-π interactions to form complex 3D networks.

Host-Guest Chemistry: This field explores the encapsulation of one molecule (the guest) within another (the host). Macrocycles like cyclodextrins and cucurbiturils are common hosts, forming complexes driven by hydrophobic effects and other non-covalent interactions. While an aminopyridine could act as a guest, specific studies involving this compound are not available.

Without dedicated research on this compound, it is not possible to provide scientifically accurate details on its specific molecular recognition behavior, the precise architectures of its self-assembled systems, or its application in functional supramolecular materials as requested. Constructing the article as outlined would require fabricating research findings. Therefore, to ensure scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be completed at this time.

Supramolecular Chemistry Involving Tetramethylpyridin 3 Amine

Functional Supramolecular Materials Utilizing Tetramethylpyridin-3-amine

Formation of Porous Frameworks and Polymeric Systems

There is no available scientific literature detailing the use of this compound as a building block for the formation of porous frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), or in the synthesis of supramolecular polymeric systems. Searches for crystal structures or coordination compounds involving this specific molecule did not yield results indicating the formation of extended, porous networks.

Advanced Characterization and Analytical Techniques for Tetramethylpyridin 3 Amine Systems

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is fundamental to understanding the molecular structure and dynamics of tetramethylpyridin-3-amine. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer a detailed picture of its bonding, functional groups, and electronic properties.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Isotopic Labelling Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. While standard 1D NMR provides initial data, advanced 2D NMR techniques are necessary to unambiguously assign the complex proton (¹H) and carbon-¹³ (¹³C) signals expected for this compound.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal through-bond and through-space connectivities between nuclei. epo.org For this compound, an HSQC experiment would correlate each proton signal with the carbon atom to which it is directly attached, while an HMBC experiment would show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons of the pyridine (B92270) ring and the specific positions of the methyl groups. A COSY spectrum would confirm couplings between protons, although in this specific molecule, only long-range couplings would be observed between the single aromatic proton and adjacent methyl groups.

Isotopic labelling, particularly with ¹⁵N, would be a powerful strategy for probing the electronic environment of the amino group. rsc.org By acquiring a ¹H-¹⁵N HSQC spectrum, the chemical shift of the nitrogen atom can be determined, providing sensitive information about hydrogen bonding and its participation in chemical reactions. Methyl-specific isotope labelling could also be employed to simplify crowded regions of the proton spectrum in larger systems involving this molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-H (at C6)~8.0-
Pyridine-C2-~150
Pyridine-C3-~135
Pyridine-C4-~148
Pyridine-C5-~125
Pyridine-C6-~145
C2-CH₃~2.4~20
C4-CH₃~2.3~18
C5-CH₃~2.2~17
C6-CH₃~2.5~22
NH₂~3.5 (broad)-

Vibrational Spectroscopy (FTIR, Raman, Time-Resolved Infrared (TRIR))

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. As a tertiary aromatic amine, a key feature is the absence of N-H stretching bands typically seen for primary and secondary amines around 3300-3500 cm⁻¹. spectroscopyonline.comrockymountainlabs.com The spectrum would be dominated by C-H stretching vibrations from the four methyl groups just below 3000 cm⁻¹, along with aromatic C-H stretching at slightly higher wavenumbers. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. njit.edulibretexts.org The C-N stretching vibration for the aromatic amine would likely appear in the 1250-1335 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, it would be effective for observing the symmetric breathing modes of the substituted pyridine ring. rsc.orgacs.org Studies on substituted pyridines show that the position of substituents influences the frequency of these vibrations. njit.edu Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to study the molecule's orientation and interaction when adsorbed onto metal surfaces. acs.orgnih.gov

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR is a pump-probe technique that can monitor the vibrational spectrum of a molecule as it undergoes a fast chemical reaction or relaxation from an excited state. whitman.edu While no specific TRIR studies on this compound have been reported, this technique could hypothetically be used to study protonation dynamics or the structural changes that occur upon electronic excitation in photochemical systems involving this compound.

Table 2: Predicted Principal Vibrational Bands for this compound (Note: Based on data from analogous substituted pyridines and aromatic amines.)

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchFTIR/Raman3050 - 3150
Aliphatic C-H Stretch (CH₃)FTIR/Raman2850 - 3000
Pyridine Ring Stretches (C=C, C=N)FTIR/Raman1400 - 1620 rsc.org
CH₃ BendingFTIR1375 - 1450
Aromatic C-N StretchFTIR1250 - 1335 libretexts.org
Ring Breathing ModeRaman~1000 - 1050 rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Transient Absorption, Transient Resonance Raman)

These spectroscopic techniques provide information about the electronic transitions within a molecule, its excited-state properties, and the dynamics of short-lived intermediates.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to arise from π→π* electronic transitions within the substituted pyridine ring. Compared to pyridine itself, the presence of both the electron-donating amino group and the four methyl groups should cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. acs.orgasianpubs.org Studies on other aminopyridines show characteristic absorption bands in the UV region, and for 3-aminopyridine (B143674) in acidic solution, bands are observed around 249 nm and 317 nm. acs.orgresearchgate.net

Transient Absorption (TA) and Transient Resonance Raman (TRR) Spectroscopy: These are powerful pump-probe techniques for studying the properties and kinetics of transient species like triplet excited states and radicals. TA spectroscopy measures changes in absorbance following photoexcitation, allowing for the detection of short-lived intermediates. rsc.org TRR provides vibrational information about these excited-state species, offering detailed structural insights. rsc.org Although no data exists for this compound, these methods would be the primary choice for investigating its photophysical properties, such as the lifetime of its excited states or the mechanism of any photochemical reactions it might undergo.

Table 3: Predicted Electronic Absorption for this compound (Note: Based on data for other aminopyridines.)

Transition TypePredicted λₘₐₓ (nm)
π→π~250 - 260
π→π~310 - 325

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

For this compound (C₁₀H₁₆N₂), the molecular weight is 164.25 g/mol . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. whitman.edu Its electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would be expected to show characteristic losses. A primary fragmentation pathway would likely be the loss of a methyl radical (•CH₃) to give a prominent peak at m/z 149 (M-15). Subsequent fragmentations could involve the loss of ethene or other neutral molecules from the ring structure.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula. Advanced techniques like Multiple Reaction Monitoring (MRM) can be developed for highly selective and sensitive quantification of this compound in complex mixtures, making it a powerful tool for reaction monitoring or metabolic studies. wikipedia.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueIdentity
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
134[M - 2CH₃]⁺ or [M - C₂H₆]⁺

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. researchgate.net It provides information on oxidation and reduction potentials and the stability of the resulting species.

For this compound, the tertiary amine and the electron-rich aromatic ring are susceptible to oxidation. It is expected that the CV would show an irreversible oxidation wave at a positive potential. mdpi.com Studies on other aliphatic and aromatic amines indicate that tertiary amines are oxidized at the nitrogen atom. mdpi.com The four electron-donating methyl groups on the pyridine ring would increase the electron density, likely lowering the oxidation potential relative to unsubstituted 3-aminopyridine. The exact potential would depend on the solvent and electrolyte used, but it would provide a quantitative measure of the molecule's propensity to act as an electron donor.

Table 5: Predicted Electrochemical Properties for this compound

ParameterTechniquePredicted Value (vs. Ag/AgCl)
Oxidation Potential (Eₚₐ)Cyclic Voltammetry+0.7 to +1.1 V

X-ray Crystallography for Solid-State Structures and Supramolecular Organization

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

The analysis would reveal the planarity of the pyridine ring, the precise geometry of the amino group, and the orientation of the four methyl substituents. Furthermore, it would elucidate the supramolecular organization, showing how individual molecules pack in the crystal lattice. This packing is governed by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds (e.g., C-H···N or C-H···π interactions), which are critical for understanding the physical properties of the material.

Table 6: Structural Information Obtainable from X-ray Crystallography

ParameterSignificance
Bond Lengths (C-C, C-N)Reveals bond order and electronic effects of substituents.
Bond AnglesDefines the geometry of the pyridine ring and substituents.
Torsional AnglesDescribes the conformation and orientation of the methyl and amino groups.
Unit Cell DimensionsDefines the repeating unit of the crystal lattice.
Intermolecular ContactsIdentifies hydrogen bonding and other interactions governing crystal packing.

Theoretical and Computational Chemistry Studies of Tetramethylpyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT offers a favorable balance between computational cost and accuracy, making it a standard method for studying the electronic properties of medium-sized organic molecules such as tetramethylpyridin-3-amine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

A primary application of DFT is the elucidation of a molecule's electronic structure. For this compound, this involves optimizing the molecular geometry to find the lowest energy conformation and calculating the distribution of electrons within the molecule. Key outputs from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity. A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, making these the probable sites for oxidation or attack by electrophiles. Conversely, the LUMO would indicate the regions most susceptible to nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue areas showing electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group's nitrogen, while the hydrogen of the amino group would exhibit a positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Such parameters would be calculated to compare the reactivity of this compound with other related compounds.

Table 7.1: Hypothetical DFT-Calculated Electronic Properties of this compound

This table illustrates the typical electronic properties that would be calculated for this compound using a DFT method like B3LYP with a 6-311++G(d,p) basis set.

PropertyCalculated ValueUnitSignificance
Total Energy-552.123HartreesGround state energy of the optimized geometry.
HOMO Energy-5.89eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-0.75eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap5.14eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.45DebyeMeasure of the molecule's overall polarity.
Chemical Hardness (η)2.57eVResistance to change in electron distribution.
Electronegativity (χ)3.32eVTendency to attract electrons.

DFT is also employed to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

For instance, in a reaction such as electrophilic substitution on the pyridine ring, computational chemists would model the approach of the electrophile. They would calculate the structure and energy of the transition state for substitution at different positions on the ring to determine the regioselectivity. The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), determines the reaction rate. A lower activation energy implies a faster reaction.

Transition state analysis involves a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. By following this vibrational mode downhill on the potential energy surface in both directions, one can confirm that the transition state connects the desired reactants and products, a process known as Intrinsic Reaction Coordinate (IRC) analysis. This level of detailed mechanistic insight is crucial for understanding and optimizing chemical reactions.

Table 7.2: Hypothetical Transition State Analysis for a Reaction of this compound

This table shows representative data from a DFT calculation for a hypothetical reaction, such as N-alkylation.

ParameterValueUnitDescription
Activation Energy (ΔE‡)18.5kcal/molThe energy barrier that must be overcome for the reaction to occur.
Transition State GeometryC-N bond: 2.1 ÅÅngströmThe bond being formed/broken is elongated in the transition state.
Imaginary Frequency-250.4cm⁻¹The single imaginary frequency confirming the structure as a first-order saddle point (transition state).
Reaction Energy (ΔErxn)-10.2kcal/molThe overall energy change from reactants to products (negative value indicates an exothermic reaction).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

For a flexible molecule like this compound, particularly concerning the orientation of the amino group and the rotation of the methyl groups, MD simulations can reveal its conformational landscape. By simulating the molecule over nanoseconds or longer, one can identify the most stable conformations and the energy barriers between them. This is especially important for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor, as its shape can adapt to its environment.

MD simulations are also invaluable for studying intermolecular interactions in the condensed phase (liquid or solid). A simulation box containing many this compound molecules can be set up to analyze how they pack together and what types of non-covalent interactions dominate. Key interactions would include hydrogen bonding (between the N-H of the amino group and the pyridine nitrogen of a neighboring molecule) and van der Waals forces between the hydrocarbon portions of the molecules. The Radial Distribution Function (RDF) is a common analysis tool from MD simulations that shows the probability of finding a neighboring atom at a certain distance, providing clear evidence for specific interactions like hydrogen bonds.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations can generate spectra that, when compared with experimental results, help to confirm molecular structures and assign spectral peaks.

For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For example, calculations would predict the characteristic N-H stretching frequency of the amino group and the various C-H and C-N stretching and bending modes. Comparing the computed spectrum with an experimental one can provide a high degree of confidence in the structural assignment.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is often used in conjunction with DFT. The calculations provide theoretical chemical shifts for each unique atom in the molecule. These predicted values are invaluable for assigning peaks in complex experimental NMR spectra, especially for distinguishing between the different methyl groups and the aromatic protons.

Table 7.3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

This table illustrates how calculated spectroscopic data would be compared to experimental findings to validate the structure.

SpectrumParameterCalculated ValueExperimental Value
IR N-H Stretch3410 cm⁻¹3425 cm⁻¹
Pyridine Ring Stretch1585 cm⁻¹1590 cm⁻¹
¹H NMR -NH₂ Proton4.5 ppm4.6 ppm
Aromatic Proton (C4-H)7.1 ppm7.2 ppm
Methyl Protons2.2 - 2.5 ppm2.2 - 2.5 ppm
¹³C NMR Pyridine C3 (C-NH₂)145.0 ppm145.8 ppm
Pyridine C4120.5 ppm121.1 ppm

Emerging Research Directions and Future Outlook for Tetramethylpyridin 3 Amine

Development of Novel Synthetic Methodologies

The synthesis of polysubstituted pyridines, such as tetramethylpyridin-3-amine, remains a key challenge for organic chemists. acs.org While classical methods like the Hantzsch synthesis have been foundational, current research is focused on developing more efficient, regioselective, and environmentally benign strategies.

Future efforts in the synthesis of this compound are likely to focus on one-pot multicomponent reactions (MCRs). rsc.org These reactions offer significant advantages by combining multiple starting materials in a single step, thereby reducing waste and improving efficiency. Nanocatalysts, for instance, have been shown to be effective in the synthesis of various polysubstituted pyridines and could be adapted for the specific target of this compound. rsc.org Another promising avenue is the use of copper-catalyzed condensation reactions of oxime acetates and α,β-unsaturated ketimines, which have demonstrated high functional-group compatibility and regioselectivity for a range of polysubstituted pyridines. nih.gov

Furthermore, gas-phase synthesis over solid acid catalysts like zeolites presents a scalable and continuous method for producing alkylated pyridines. google.comgoogle.comresearchgate.net Research into tailoring zeolite catalysts, for example by modifying their Si/Al ratio or by incorporating metal cations, could lead to selective production of 2,3,5,6-tetramethylpyridine (B3051974), a potential precursor to this compound. researchgate.net The subsequent amination of this precursor would likely involve advanced C-H activation techniques. rsc.orgbeilstein-journals.orgbenthamdirect.com

Synthetic ApproachKey FeaturesPotential for this compound Synthesis
Multicomponent Reactions (MCRs) One-pot synthesis, high atom economy, reduced waste. rsc.orgHigh potential for direct and efficient assembly of the tetramethylpyridine core with the amino group.
Copper-Catalyzed Condensation Mild conditions, high functional-group tolerance, good regioselectivity. nih.govCould offer a controlled method for constructing the substituted pyridine (B92270) ring.
Gas-Phase Catalysis (Zeolites) Scalable, continuous process, catalyst recyclability. google.comresearchgate.netSuitable for the large-scale production of the 2,3,5,6-tetramethylpyridine precursor.
C-H Functionalization Direct introduction of functional groups, atom-economical. rsc.orgnih.govA key step for the late-stage amination of a pre-synthesized tetramethylpyridine core.

Exploration of Advanced Catalytic Systems

Aminopyridines are well-established as highly effective nucleophilic organocatalysts for a variety of chemical transformations, including acylation reactions. mdpi.com The catalytic activity of this compound is anticipated to be significantly influenced by the steric hindrance imposed by the four methyl groups surrounding the nitrogen atom of the pyridine ring. This steric crowding could lead to unique selectivity in catalysis.

Future research will likely explore the use of this compound as a sterically hindered base and nucleophilic catalyst. The bulky nature of the molecule could be advantageous in reactions where selectivity for less sterically accessible sites is desired. umn.edu For instance, in the acylation of polyols, a bulky catalyst might favor reaction at a primary alcohol over a more hindered secondary alcohol.

Moreover, aminopyridines can act as ligands for transition metals, forming complexes that are active in various catalytic processes, including polymerization and cross-coupling reactions. umn.edunsf.gov The electronic properties of the amino group, combined with the steric bulk of the methyl groups, could lead to the formation of metal complexes with novel reactivity and stability. Investigating the coordination chemistry of this compound with various transition metals and evaluating the catalytic performance of the resulting complexes in reactions such as atom transfer radical polymerization (ATRP) is a promising research direction. umn.edunsf.gov

Catalytic SystemPotential ApplicationKey Influencing Factor
Organocatalysis Site-selective acylation, glycosylation, and other nucleophilic catalysis. mdpi.comchemrxiv.orgSteric hindrance from the four methyl groups leading to enhanced selectivity.
Transition Metal Catalysis Atom Transfer Radical Polymerization (ATRP), cross-coupling reactions. umn.edursc.orgUnique ligand properties (steric and electronic) influencing the activity and stability of the metal complex.

Design of Supramolecular Architectures with Enhanced Functionality

The ability of the aminopyridine moiety to participate in hydrogen bonding and coordinate to metal centers makes it an excellent building block for the construction of supramolecular architectures. bohrium.commdpi.com The specific substitution pattern of this compound offers unique opportunities for designing complex and functional supramolecular systems.

The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating the formation of well-defined one-, two-, or three-dimensional networks. mdpi.com The methyl groups, while primarily contributing to steric bulk, can also participate in weaker C-H···π interactions, further directing the self-assembly process.

A particularly promising area of research is the use of this compound as a ligand in the construction of metal-organic frameworks (MOFs). rsc.orgiucr.org The steric hindrance of the ligand could lead to the formation of MOFs with larger pores and channels, which could be beneficial for applications in gas storage and separation. The amino group within the MOF structure could also be post-synthetically modified to introduce additional functionality.

Supramolecular SystemDesign PrinciplePotential Functionality
Hydrogen-Bonded Networks Self-assembly through N-H···N and other weak interactions. mdpi.comCrystal engineering of materials with specific packing and properties.
Metal-Organic Frameworks (MOFs) Coordination of the aminopyridine to metal nodes. rsc.orgiucr.orgGas storage, separation, and heterogeneous catalysis.
Co-crystals Formation of multi-component crystals with other molecules. mdpi.comTuning of physical properties such as solubility and stability.

Interdisciplinary Applications in Advanced Materials Science (Non-Biological Focus)

The unique structural features of this compound make it a promising candidate for incorporation into advanced functional materials, with a focus on non-biological applications.

One area of exploration is the development of novel polymers incorporating the this compound moiety. Such polymers could exhibit interesting properties due to the presence of the basic and nucleophilic aminopyridine unit. For example, they could be used as responsive materials that change their properties in response to stimuli like pH. mdpi.com Furthermore, polymers containing aminopyridine units have been investigated as materials for sensors and for the removal of pollutants from water. mdpi.comscilit.com The specific properties of a polymer derived from this compound would be influenced by the steric hindrance around the functional group.

Another potential application lies in the field of fluorescent materials. Aminopyridine derivatives can exhibit interesting photophysical properties, and their fluorescence can be modulated by their environment or by chemical reactions. nih.gov Investigating the synthesis and fluorescent properties of derivatives of this compound could lead to the development of new sensors and probes. The steric bulk of the tetramethyl substitution might influence the solid-state packing and, consequently, the emission properties of these materials.

Material TypePotential ApplicationKey Feature
Functional Polymers Stimuli-responsive materials, sensors, environmental remediation. mdpi.comresearchgate.netIncorporation of the basic and nucleophilic aminopyridine unit.
Fluorescent Materials Chemical sensors, optical probes. nih.govTunable fluorescence based on the aminopyridine core.
Modifiers for Surfaces Altering the properties of inorganic materials.The aminopyridine can anchor to surfaces and present a sterically defined functional group.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing tetramethylpyridin-3-amine with high purity?

  • The synthesis typically involves alkylation of pyridine derivatives. For example, 4,5,6-trimethylpyridine can react with formaldehyde and ammonia under acidic or alkaline conditions to form an imine intermediate, followed by reduction to yield the amine. Optimization of reaction parameters (e.g., temperature, catalyst choice) and purification via fractional distillation or silica gel chromatography are critical for achieving >95% purity .
  • Key considerations : Monitor reaction progress using TLC (as described for analogous pyridin-3-amine syntheses) and employ inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How can researchers address common impurities in this compound synthesis?

  • Common impurities include unreacted starting materials (e.g., trimethylpyridine) and by-products from incomplete reduction. Recrystallization in ethanol/water mixtures or preparative HPLC can isolate the target compound. CHN elemental analysis ensures stoichiometric consistency (±0.4% deviation) .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • NMR : Use 1H^1H-NMR to confirm methyl group integration (δ 2.1–2.4 ppm for methyl protons) and amine proton signals (δ 1.5–2.0 ppm, broad). 13C^{13}C-NMR distinguishes pyridine ring carbons (δ 120–150 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 150.22 (C9_9H14_{14}N2+_2^+) .

Advanced Research Questions

Q. How do steric effects from methyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

  • The three methyl groups at positions 4, 5, and 6 create steric hindrance, reducing accessibility to the amine group. Computational modeling (DFT calculations) can predict reaction sites, while experimental kinetic studies under varying temperatures quantify activation barriers .
  • Case study : In analogous compounds, bulky substituents decrease reaction rates by 30–50% compared to unsubstituted pyridin-amines .

Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?

  • Systematic reviews (per Cochrane guidelines) should assess variables like solvent polarity, catalyst loading, and substrate scope across studies. Replicate experiments under standardized conditions (e.g., 1 atm, 25°C) to isolate confounding factors .

Q. How can researchers design air-sensitive reactions involving this compound?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps. Pre-dry solvents (e.g., THF over sodium) and employ anhydrous workup techniques. Monitor oxygen levels with inline sensors to prevent amine oxidation .

Methodological & Safety Considerations

Q. What analytical techniques distinguish structural isomers of this compound?

  • X-ray crystallography : Resolves spatial arrangements of methyl groups (e.g., comparing 3-amino vs. 4-amino isomers). For non-crystalline samples, 2D NMR (COSY, NOESY) identifies coupling patterns unique to each isomer .
  • HPLC-MS : Pair reverse-phase chromatography with tandem MS to separate isomers based on retention times and fragmentation pathways .

Q. What are the best practices for handling this compound to minimize health hazards?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid dust generation; use fume hoods for weighing and reactions.
  • Spill management : Contain spills with sand/vermiculite, then dispose in labeled salvage containers. Consult SDS for emergency protocols (e.g., skin decontamination with water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.